3-Phenoxypropyltrichlorosilane
Overview
Description
3-Phenoxypropyltrichlorosilane is an organosilicon compound with the chemical formula C9H11Cl3OSi. It is a clear, colorless liquid used primarily as a chemical intermediate in various industrial applications . The compound is known for its reactivity due to the presence of trichlorosilane and phenoxy groups, making it valuable in the synthesis of other organosilicon compounds .
Preparation Methods
3-Phenoxypropyltrichlorosilane can be synthesized through several methods. One common synthetic route involves the reaction of allyl phenyl ether with trichlorosilane under controlled conditions . The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion. Industrial production methods often involve large-scale reactors and continuous flow systems to maximize yield and efficiency .
Chemical Reactions Analysis
3-Phenoxypropyltrichlorosilane undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form silanols and hydrochloric acid.
Condensation: Can condense with other silanes to form polysiloxanes.
Substitution: Reacts with nucleophiles to replace chlorine atoms with other functional groups.
Common reagents used in these reactions include water, alcohols, and amines. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Phenoxypropyltrichlorosilane has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organosilicon compounds.
Biology: Employed in surface modification of biomaterials to enhance biocompatibility.
Medicine: Utilized in drug delivery systems to improve the stability and efficacy of therapeutic agents.
Industry: Applied in the production of coatings, adhesives, and sealants to enhance their properties
Mechanism of Action
The mechanism of action of 3-Phenoxypropyltrichlorosilane involves its reactivity with various substrates. The trichlorosilane group can undergo hydrolysis and condensation reactions, leading to the formation of siloxane bonds. These reactions are crucial in the formation of stable, cross-linked networks in coatings and adhesives .
Comparison with Similar Compounds
3-Phenoxypropyltrichlorosilane can be compared with other similar compounds such as:
Methoxytriethyleneoxypropyltrichlorosilane: Used for similar applications but has different reactivity due to the presence of methoxy groups.
3-Phenoxypropyldimethylchlorosilane: Contains dimethyl groups instead of trichlorosilane, affecting its reactivity and applications.
3-Phenoxypropylmethyldichlorosilane: Similar structure but with different substitution patterns, leading to variations in its chemical behavior.
These comparisons highlight the unique properties of this compound, particularly its high reactivity and versatility in various applications.
Properties
IUPAC Name |
trichloro(3-phenoxypropyl)silane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Cl3OSi/c10-14(11,12)8-4-7-13-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGSBEWOQSOBCCU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCC[Si](Cl)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl3OSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20529309 | |
Record name | Trichloro(3-phenoxypropyl)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20529309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60333-76-8 | |
Record name | [3-(Trichlorosilyl)propoxy]benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=60333-76-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Trichloro(3-phenoxypropyl)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20529309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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